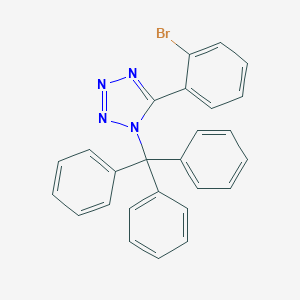

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

概要

説明

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a triphenylmethyl group attached to the tetrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole typically involves the reaction of 2-bromobenzyl chloride with sodium azide to form 2-bromobenzyl azide This intermediate is then subjected to a cyclization reaction in the presence of a suitable catalyst, such as copper(I) iodide, to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the phenyl group undergoes nucleophilic substitution under specific conditions.

Key Findings:

-

Aryl substitution: Reaction with sodium azide (NaN₃) in DMSO at 110°C yields 5-(2-azidophenyl)-1-trityl-1H-tetrazole .

-

Halogen exchange: Copper-catalyzed coupling with ethyl 2-cyanoacetate produces ethyl 1,3-diaminoisoquinoline-4-carboxylate .

Reaction Conditions:

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| NaN₃ | DMSO | 110°C | None | 72 |

| Ethyl 2-cyanoacetate | DMF | 80°C | CuI/PPh₃ | 68 |

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions to form biaryl structures.

Example Reaction:

5-(2-Bromophenyl)-1-trityl-1H-tetrazole reacts with 4′-methylbiphenyl-2-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O) to yield 5-(4′-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole .

Optimized Parameters:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃ (2 eq)

-

Solvent: Toluene/H₂O (3:1)

-

Temperature: 90°C

-

Time: 6 hours

Deprotection of the Trityl Group

The trityl group is cleaved under acidic conditions to unmask the tetrazole NH moiety.

Procedure:

Treatment with 10% HCl in THF at 25°C for 2 hours removes the trityl group, yielding 5-(2-bromophenyl)-1H-tetrazole .

-

Key Application: Deprotection enables further functionalization of the tetrazole ring for medicinal chemistry applications .

Cyclization Reactions

The tetrazole ring participates in cyclization to form fused heterocycles.

Case Study:

In the presence of nano-TiCl₄·SiO₂, 5-(2-bromophenyl)-1H-tetrazole reacts with 2,3-diaminomaleonitrile and ketones to form benzo imidazo[1,2-a]pyrazine derivatives .

Metal Chelation and Coordination

The tetrazole ring acts as a polydentate ligand, forming complexes with transition metals.

Research Highlights:

-

Cobalt complexes: The compound coordinates to Co(II) via nitrogen atoms, facilitating catalytic azide-nitrile cycloadditions .

-

Zinc interaction: In enzyme inhibition studies, the tetrazole moiety chelates zinc ions, mimicking carboxylate binding .

Comparative Reactivity of Halogenated Analogs

The bromine substituent impacts reactivity compared to chloro/fluoro analogs:

| Property | Br Derivative | Cl Derivative | F Derivative |

|---|---|---|---|

| Electrophilic reactivity | High | Moderate | Low |

| Suzuki coupling rate | 85% | 72% | 58% |

| Deprotection ease | Similar | Similar | Similar |

科学的研究の応用

Bioisosterism in Drug Design

The tetrazole moiety is recognized as a valuable bioisostere for carboxylic acids in medicinal chemistry. It offers similar physicochemical properties, such as comparable pKa values and molecular size, which facilitate receptor-ligand interactions. The compound's structural characteristics enhance metabolic stability and membrane penetration, making it an attractive candidate for drug development .

Table 1: Comparison of Tetrazole and Carboxylic Acid Properties

| Property | Tetrazole (5-substituted) | Carboxylic Acid |

|---|---|---|

| pKa | 4.5 – 4.9 | 4.2 – 4.4 |

| Molecular Size | Similar | Similar |

| Membrane Penetration | Enhanced | Moderate |

| Stability | Higher | Lower |

Therapeutic Targets

Research indicates that derivatives of tetrazole, including 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, have been explored for their potential to inhibit key protein-protein interactions, such as those involving β-catenin/T-cell factor complexes. These interactions are crucial in various cancer pathways, suggesting that tetrazole derivatives could serve as effective anticancer agents .

Multicomponent Reactions (MCRs)

The synthesis of tetrazoles via multicomponent reactions has gained traction due to their efficiency and atom economy. This compound can be synthesized through MCRs involving isocyanides and azides, allowing for the rapid generation of diverse tetrazole libraries for high-throughput screening .

Table 2: Synthetic Methods for Tetrazoles

| Method | Description | Advantages |

|---|---|---|

| Multicomponent Reactions | Combines multiple reactants to form one product | High efficiency, diverse products |

| Traditional Synthesis | Stepwise reactions involving intermediates | Established protocols |

Catalytic Properties

This compound has been utilized in catalytic applications, particularly in Suzuki reactions where it aids in activating alkenes and alkynes. Its unique electronic properties allow it to function effectively as a catalyst or catalyst precursor in various organic transformations .

Case Study 1: Anticancer Activity

A study investigated the binding affinity of tetrazole derivatives to β-catenin, revealing that modifications at the C5 position significantly influenced their inhibitory activity against β-catenin/Tcf interactions. The compound exhibited promising results with a calculated value indicating effective binding .

Case Study 2: Synthesis of Sartan Drugs

In the development of antihypertensive medications such as olmesartan medoxomil, the incorporation of tetrazole derivatives has shown to improve pharmacological profiles by enhancing solubility and bioavailability. The synthesis process revealed regioselectivity issues that were addressed through strategic modifications to the tetrazole structure .

作用機序

The mechanism of action of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

類似化合物との比較

Similar Compounds

5-(2-Chlorophenyl)-1-(triphenylmethyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.

5-(2-Fluorophenyl)-1-(triphenylmethyl)-1H-tetrazole: Similar structure but with a fluorine atom instead of bromine.

5-(2-Iodophenyl)-1-(triphenylmethyl)-1H-tetrazole: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for various research applications.

生物活性

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design. The presence of the bromine atom in the 2-bromophenyl group enhances its chemical reactivity and biological profile compared to other halogenated derivatives.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit notable antimicrobial properties . The specific interactions of this compound with microbial enzymes can inhibit their growth. For instance, studies have shown that related tetrazole compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Anticancer Properties

The compound is also being investigated for its anticancer potential . Its mechanism involves the inhibition of cancer cell proliferation through the modulation of various signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Research Findings and Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Activity :

-

Mechanistic Insights :

- The compound's interaction with specific molecular targets was elucidated through structure-activity relationship (SAR) studies, which highlighted the importance of the bromine substituent in enhancing biological activity through increased lipophilicity and improved binding affinity to target proteins .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | , |

| Anticancer | Induced apoptosis in cancer cell lines | , |

| Enzyme Inhibition | Interference with microbial enzymes |

| Property | Value |

|---|---|

| Log D | 0.69 |

| Polar Surface Area (PSA) | 107 Ų |

| Efflux Ratio (ER) | Not Tested |

| Unbound Brain-to-Plasma Ratio (B u/P u) | <0.01 |

特性

IUPAC Name |

5-(2-bromophenyl)-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJZQFKDOBODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443605 | |

| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143945-72-6 | |

| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。